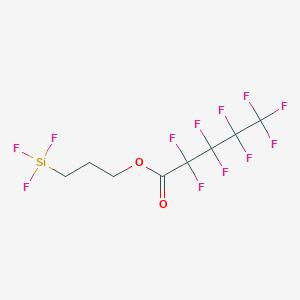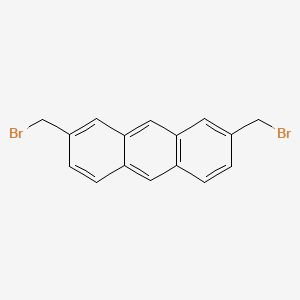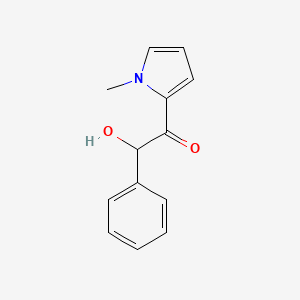
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane is an organic compound with the molecular formula C8H13Cl3O2S It is a derivative of oxolane, featuring a trichloromethylsulfanyl group and a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane typically involves the reaction of oxolane derivatives with trichloromethylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The propan-2-yloxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Propan-2-yloxy)-3-(chloromethylsulfanyl)oxolane
- 2-(Propan-2-yloxy)-3-(methylsulfanyl)oxolane
- 2-(Propan-2-yloxy)-3-(ethylsulfanyl)oxolane
Uniqueness
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
90556-47-1 |
|---|---|
Formule moléculaire |
C8H13Cl3O2S |
Poids moléculaire |
279.6 g/mol |
Nom IUPAC |
2-propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane |
InChI |
InChI=1S/C8H13Cl3O2S/c1-5(2)13-7-6(3-4-12-7)14-8(9,10)11/h5-7H,3-4H2,1-2H3 |
Clé InChI |
JCFROOVOKBWGJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1C(CCO1)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
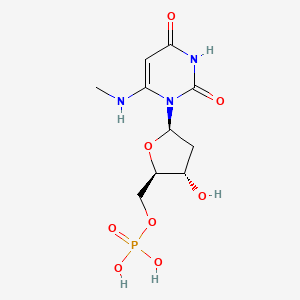
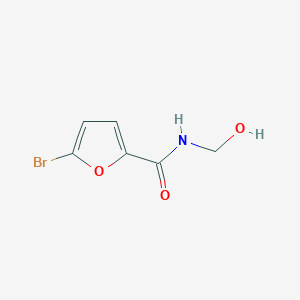
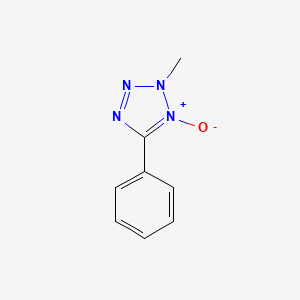
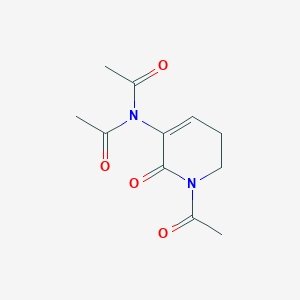
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)
![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
